Octinoxate

Catalog No.
S597658
CAS No.
5466-77-3
M.F
C18H26O3
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octinoxate

CAS Number

5466-77-3

Product Name

Octinoxate

IUPAC Name

2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+

InChI Key

YBGZDTIWKVFICR-JLHYYAGUSA-N

SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC

Solubility

less than 1 mg/mL at 81 °F (NTP, 1992)
<0.1 g/100 mL at 27°C
In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1
In water, 0.2 mg/L at 20 °C
Miscible in alcohols, propylene glycol monomyristate, and various oils

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC

Environmental Effects of Octinoxate

One area of research focuses on the environmental impact of Octinoxate. Studies have shown that this chemical can be harmful to various marine organisms, including coral reefs, algae, and fish []. Concerns arise due to its persistence in the environment and its potential to disrupt endocrine systems in these organisms [].

Octinoxate and its Potential Human Health Impacts

Another area of research investigates the potential human health impacts of Octinoxate. While some studies haven't found significant effects on humans at typical sunscreen application levels [], others have raised concerns about its potential endocrine disruption properties and its impact on hormone levels []. Further research is needed to definitively assess its long-term effects on human health.

Octinoxate, also known as octyl methoxycinnamate, is a chemical compound widely used as a UV filter in sunscreens and various cosmetic products. It primarily absorbs ultraviolet B (UVB) radiation, protecting the skin from harmful effects such as sunburn and DNA damage. Octinoxate is a cinnamate ester formed by the reaction of methoxycinnamic acid and 2-ethylhexanol, resulting in a clear liquid that is oil-soluble and not water-soluble . This compound has been utilized since the 1950s and is found in approximately 90% of sunscreens in the United States .

Octinoxate works by absorbing UVB radiation (wavelengths of 280-320 nm) through ESIPT. When a UVB photon hits the cinnamate moiety, an electron is excited to a higher energy level. This triggers a rearrangement of protons within the molecule, dissipating the energy as heat instead of damaging the skin cells [].

Physical and Chemical Properties

  • Melting point: 61-64 °C
  • Boiling point: 198-200 °C []
  • Solubility: Insoluble in water, soluble in oils []
  • Stability: Degrades in sunlight []

The safety of octinoxate is a topic of ongoing research. While some studies suggest minimal effects on human health [], concerns exist regarding its potential endocrine disruption and environmental impact [].

  • Endocrine disruption: Some studies suggest octinoxate might mimic hormones and disrupt the endocrine system in laboratory animals []. However, more research is needed to confirm these findings in humans.
  • Environmental impact: Octinoxate has been linked to coral reef bleaching and harm to marine life. Due to its persistence in the environment, many countries are banning or restricting its use in sunscreens.

The synthesis of octinoxate involves the esterification of methoxycinnamic acid with 2-ethylhexanol:

Methoxycinnamic Acid+2 EthylhexanolOctinoxate+Water\text{Methoxycinnamic Acid}+\text{2 Ethylhexanol}\rightarrow \text{Octinoxate}+\text{Water}

In addition to its primary function as a UV filter, octinoxate can undergo photodegradation when exposed to UV light, leading to the formation of reactive singlet oxygen species. This process may induce oxidative stress in skin cells, potentially disrupting cellular functions .

Octinoxate is classified as an endocrine disruptor, capable of mimicking estrogen and interfering with thyroid function . Studies have shown that it can be absorbed into the bloodstream at levels significantly above safety thresholds proposed by regulatory agencies. Its presence has been detected in human urine, blood, and breast milk, indicating systemic exposure . Furthermore, octinoxate has been associated with allergic reactions and skin irritation upon contact .

The primary method for synthesizing octinoxate involves esterification, a common reaction in organic chemistry. The process typically includes:

  • Reactants: Methoxycinnamic acid and 2-ethylhexanol.
  • Catalyst: An acid catalyst such as sulfuric acid may be used to facilitate the reaction.
  • Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion of reactants to product.

The resulting octinoxate can be purified through distillation or crystallization techniques to remove unreacted materials and by-products .

Octinoxate is predominantly used in:

  • Sunscreens: As a key ingredient for UVB protection.
  • Cosmetics: Found in lip balms, moisturizers, and makeup products to prevent degradation from sun exposure.
  • Hair Products: Included in shampoos and hair sprays for UV protection.
  • Pharmaceuticals: Used in topical formulations requiring sun protection.

The compound's ability to absorb UVB rays makes it essential for products aimed at preventing skin damage associated with sun exposure .

Research indicates that octinoxate can interact with various drugs and substances. For instance, it may affect the excretion rates of certain medications like acetaminophen and acemetacin, potentially leading to altered serum levels of those drugs . Additionally, its systemic absorption raises concerns about cumulative exposure from multiple products containing octinoxate.

Studies have also highlighted its potential to disrupt hormonal signaling pathways, particularly those related to progesterone and androgen levels .

Several compounds share similarities with octinoxate in terms of their function as UV filters. Here are some notable examples:

Compound NameUV Type AbsorbedSolubilityEndocrine Disruption Potential
OxybenzoneUVB & UVAOil-solubleYes
HomosalateUVBOil-solubleYes
OctisalateUVBOil-solubleUnclear
OctocryleneUVB & UVAOil-solubleSome evidence
AvobenzoneUVAOil-solubleYes

Uniqueness of Octinoxate:

  • Octinoxate specifically targets UVB rays while being less effective against UVA rays compared to some other filters like avobenzone.
  • Its synthesis from methoxycinnamic acid gives it distinct properties compared to other filters that may use different chemical structures.

Physical Description

2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992)
Liquid
Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline]

Color/Form

Pale yellow liquid
Colorless to light yellow viscous liquid

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Exact Mass

290.18819469 g/mol

Monoisotopic Mass

290.18819469 g/mol

Boiling Point

388 to 392 °F at 3 mmHg (NTP, 1992)
185-195°C at 1mbar
382 °C at 760 mm Hg
Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mba

Heavy Atom Count

21

Density

1.01 to 1.02 at 68 °F (NTP, 1992)
Specific gravity = 1.01 - 1.02

LogP

log Kow = 6.1

Odor

Practically odorless

Melting Point

less than -13 °F (NTP, 1992)
-25°C
-68.3 °C using OECD Guideline 102 (Melting point/Melting Range)

UNII

4Y5P7MUD51

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1964 of 1997 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

As an active ingredient in sunscreens and lip balms. Used for protection against damaging effects of sun rays.

Therapeutic Uses

Ultraviolet /UVB/ screen
/The authors/ tested the sun protection factor of a hydroquinone formulation (Lustra-Ultra, TaroPharma, Hawthorne, NY) containing avobenzone 3%, and octinoxate 7.5% according to the FDA Sunscreen Monograph on 20 volunteer subjects. We also determined the UVR absorbance spectrum of the preparation. ... The mean sun protection factor (SPF) of 21.7 satisfied labeling requirements for SPF 20. The formulation exhibited strongest photoprotection near the wavelengths of peak sun burning effectiveness in the UVB region and maintains significant UVR absorbance through the entire UVA region. Avobenzone 3% and octinoxate 7.5% provide broad spectrum UV protection. Incorporating these sunscreens into a hydroquinone preparation simplifies the treatment regimen while providing significant photoprotection for patients being treated for dyschromia.
Sunscreens capable of inhibiting erythema are assumed to protect against UV-induced carcinogenesis as well. However, the correlation between inflammation and carcinogenesis is uncertain, and the prevention of UV-induced erythema might in fact be biologically irrelevant as an indicator of protection against UV-induced skin cancer. Ultraviolet-B radiation promotes cutaneous immunosuppression by the release of immunoregulatory cytokines and by depletion of Langerhans cells. /The authors/ investigated the ability of two different sunscreens to inhibit UVB-induced expression of epidermal interleukin (IL)-10 and depletion of Langerhans cells. Chemical and physical sunscreens were applied to the forearms of volunteers 15 min prior to 4 minimal erythemal doses of UVB exposure. Suction blisters were induced 24 hr after irradiation, and RNA was extracted from the blister roofs. Reverse transcription polymerase chain reaction was performed using primers for IL-10 and CD1a. A chemical sunscreen containing octyl methoxycinnamate (12 sun protection factor (SPF)) and a physical sunscreen containing zinc oxide (16 SPF) were assayed: UVB-induced IL-10 mRNA expression was nearly totally inhibited by both sunscreens (median protection for chemical and physical sunscreens was 95% and 78%, respectively), whereas UVB-induced Langerhans cell depletion was partially prevented (47% and 50% for chemical and physical sunscreens, respectively). Langerhans cell protection by sunscreens was confirmed by estimation of cell density after ATPase staining. In contrast, both sunscreens effectively prevented the induction of UVB-induced erythema. /The authors/ believe this to be the first demonstration that sunscreens can prevent the induction of cutaneous mediators of immunosuppression, and that the results indicate that the immunoprotection offered by the sunscreens is significantly lower than their ability to prevent erythema.
Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/

Mechanism of Action

Absorbs UV-B (predominantly) and UV-A rays while accumulating in the outermost layer of the epidermis. Like any other photoprotective agents, octinoxate prevents the damage to cells and deoxyribonucleic acid (DNA) by reducing the p53 protein expression following UV exposure and also increases the skin's tolerability to UV rays.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/
Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm.
The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/

Vapor Pressure

0.000014 [mmHg]

Other CAS

5466-77-3

Absorption Distribution and Excretion

Can be systemically absorbed after skin application, being found in the deeper layers of the stratum corneum as well as urine, plasma, and breast milk. The mean maximum plasma concentration detected after application of 2mg/cm2 sunscreen was 7ng/mL in women and 16ng/mL in men.
Can be detected in urine in unchanged form.
Naked rat skin. This was studied in a chamber experiment. Most of the material was found in the stripped skin; there was less in the stratum corneum, and least in the chamber. The approximate amounts found in the chamber were: after 6 hrs, 1.13 %; after 16 hrs, 11.4 %; and at 24 hrs 17,9 %. The figures for the horny layer and the strippings combined were, respectively, 31.4 %, 44.4 % and 45.7 % (percentages of applied doses). Solutions of 3% and 20 % of a.i. gave similar results.
Eight healthy volunteers had small amounts of radioactive a.i. applied to the interscapular region. One group of 4 had the material applied under a watch glass; the other 4 had it applied on gauze, with occlusion in one case. Tests for absorption of a.i. were negative except for about 0.2 % in urine. The concentrations used were not stated.
In a preliminary experiment, a capsule containing 100 mg of a.i. was taken orally. ... The cumulative excretion of 4methoxycinnamate in the urine over 24 hours was studied by GC/MS of the methyl ester derivative. (This method would also detect 4-hydroxycinnamic acid). Over 24 hours, 13.2 % of the amount ingested was recovered, equivalent to 21.5 % of the amount that would be expected if the a.i. were completely absorbed. In the main part of the experiment, an o/w cream containing 10 % a.i. was used. Applications of 2 grams of this material (= 200 mg a.i.) were made to the interscapular area of each of 5 male subjects, aged 29 to 46. The area of skin covered was 25x30 cm. After application, the area was covered with 3 layers of gauze, left in place for 12 hours. Blood was taken at times 0, 0.5, 1, 2, 3, 5, 7, and 24 hours. Urine was collected at 0, 1, 2, 3, 4, 5, 6, 7, 12, 24, 48, 72 and 96 hours. The control plasma samples showed a level equivalent to about 10 ng/ml before any application had been made. There was no evidence of any rise in plasma levels during the experiment. The urine showed a "physiological" level of 100 to 300 ng/ml. No significant increase in this amount was found in any sample. The authors conclude that very little, if any, of the compound was absorbed under the conditions of the experiment.
The objective of this study was to determine the influence of vehicles on the penetration of octyl methoxycinnamate (OMC), as a UV absorber, to the stratum corneum by the stripping method. The experimental formulations consisted of a conventional o/w emulsion and multilamellar and small unilamellar liposomes (MLVs and SUVs) containing OMC. MLVs containing OMC were prepared by the fusion method and then converted to SUVs by probe sonication. Various formulations were then applied onto the midvolar forearms of six volunteers at a dose of 2 mg/sq cm. After determined timepoints, the stripping method was conducted whereby 22 tape strips were applied and subsequently divided into different stripping groups. The sunscreen agent was assessed by HPLC while the SPF (sun protection factor) of the formulations was determined in human volunteers in accordance with the Australian standard. Overall the results indicate that skin accumulation of OMC in MLVs was significantly greater than in the o/w emulsion and SUVs. Furthermore, SUV's penetration into the deeper skin layers was significantly greater than MLV's and that of a conventional o/w emulsion. Also, higher amounts of OMC were recovered from the upper layers of the stratum corneum than from the deeper layers in all the formulations tested. Finally, the SPF of the liposomes containing OMC was slightly greater than that of the control lotions at a similar concentration of OMC. In conclusion, the result of this study indicates that an MLV prepared by the fusion method could be a better vehicle for OMC as a sunscreen since it has a slightly better SPF compared to a conventional formulation and more remains in the stratum corneum, reducing its penetration to the deeper layers.
For more Absorption, Distribution and Excretion (Complete) data for OCTINOXATE (19 total), please visit the HSDB record page.

Metabolism Metabolites

Can undergo hepatic metabolism when systematically absorbed. Can be enzymatically degraded by lipases in the stratum corneum where esters undergo hydrolysis. Degrade into photoproducts when exposed to sunlight, which leads to a decrease in UV absorption efficiency.
As a lipophilic substance, the a.i. is very likely to be metabolized; it is known in any case to be hydrolyzed by plasma esterases, although slowly.

Wikipedia

Octyl_methoxycinnamate
Oil_Red_O

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for OCTINOXATE (11 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Cosmetics -> Uv absorber; Uv filte

Methods of Manufacturing

The insertion reaction of ketene with p-methoxybenzaldehyde is used to produce 2-ethylhexyl p-methoxycinnamate.
Using Novozym 435 as catalyst, the syntheses of ... octyl methoxycinnamate (OMC) from p-methoxycinnamic acid and 2-ethyl hexanol /was/ successfully carried out in this study... For the synthesis of OMC at 80 degrees C, 90% conversion can be obtained within 1 day. The use of solvent and high reaction temperature resulted in better conversion for the synthesis of cinnamic acid derivatives. Some cinnamic acid esters could also be obtained with higher conversion and shorter reaction times in comparison to other methods reported in the literature. The enzyme can be reused several times before significant activity loss was observed.
Manufacturing process and purification: P. Schudel et al, United States of America 4713473 (1987 to Givaudan)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: ACTIVE
This study investigates the different nanocapsules (NCs) made of poly-epsilon-caprolactone (PCL) containing the lipophilic sunscreen Escalol 557 (octyl methoxycinnamate (OMC)) and analyzes the influence of nanoparticle-based systems on light-induced decomposition of the sunscreen agent. ... The PCL nanoparticles loaded with OMC were effective in reducing light-induced degradation of the sunscreen agent.

Analytic Laboratory Methods

Simultaneous determination for 9 ultraviolet absorbers those set a limit to the amount in cosmetics was performed. Ultraviolet absorbers were extracted from cosmetics with tetrahydrofuran (THF) by ultrasonication. After centrifugation, the supernatant was collected, and the sample solution was injected into the HPLC. Separation was archived using an ODS column with the mixture of THF and water as the mobile phase. Detection wavelength was set at 310 nm. The linearity was obtained between the peak areas and the concentrations of each ultraviolet absorber in the range of 5 - 100 ug/mL. In 70 commercial cosmetic products, such as sunscreen, face powder, foundation, massage cream, moisture lotion, lip balm and essence, 2-ethylhexyl-p-methoxycinnamate (EMC), 2-hydroxy-4-methoxybenzophenone (HMB), 4-tert-butyl-4'-methoxydibenzoylmethane (BMB) and 2-ethylhexyl salicylate (ES) were detected.
Simultaneous determination of six internationally authorized organic UV-filters in sunscreen formulations was performed by HPLC with UV spectrophotometric detection. The filters determined were: sulisobenzone, oxybenzone, octyl dimethyl PABA, octyl methoxycinnamate, octyl salicylate and homosalate. A C18 stationary phase and a mobile phase of ethanol water acetic acid (70:29.5:0.5) were used with a flow rate of 0.5 mL/min. UV measurements were carried out at 313 nm. The time required for the analysis was 25 min and the limits of detection were between 0.2 and 2 mg/L, except for sulisobenzone, which gave a limit of detection of 20 mg/L. The procedure proposed provides an accurate, fast and green analytical method, that does not involve toxic organic solvents.
Simultaneous determination of organic UV filters worldwide authorised in sunscreen formulations was performed by HPLC with UV spectrophotometric detection. The filters determined were: benzophenone-4, benzophenone-3, butyl methoxydibenzoylmethane, octyl dimethyl PABA, octyl methoxycinnamate, homosalate and octyl salicylate. A C18 stationary phase and an isocratic mobile phase of ethanol-water-acetic acid (70:29.5:0.5) containing 65.4 mM of hydroxypropyl-beta-cyclodextrin, were used with a flow-rate of 0.6 mL/min. UV measurements were carried out at 313 nm. The time required for the analysis was 20 min and the limits of detection were between 1.5 and 2.3 mg/L. The procedure proposed provides a green analytical method with a basic instrumental configuration, it is fast and accurate and does not involve highly toxic organic solvents.
A method for quantitative determination of eleven sunscreen agents (benzophenone-4,p-amino-benzoic acid, salicylic acid, benzophenone-3,phenyl salicylate, 4-methylbenzylidene camphor, octyl dimethyl p-amino-benzoate, isopropyl dibenzoylmethane, butyl methoxydibenzoylmethane, octyl methoxycinnamate, octyl salicylate) in cosmetic products is described. It was based on a high performance liquid chromatographic separation under the condition of isocratic elution with a mixture solution of methanol-THF-water-70% perchloric acid (200:200:160:0.1) by using a column packed with 10 microns YWG-C15 and UV detection. The recoveries (n = 6) were 94.1%-101% and the relative standard deviations(n = 6) for all eleven sunscreen agents were less than 5%. In addition, the results of analysis of 30 samples out of 103 samples of commercial suntan cosmetics performed are reported in this paper.
For more Analytic Laboratory Methods (Complete) data for OCTINOXATE (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive.
Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Agricultural workers are encouraged to use sunscreen to decrease the risk of UV-related skin cancer. ... Previous studies have shown certain commercial sunscreens to be penetration enhancers. The focus of this project is to determine whether active ingredients in sunscreen formulations (i.e., the UV absorbing components and insect repellants for the sunscreen/bug repellant combinations) also act as dermal penetration enhancers for herbicides in vitro. The total percentages of 2,4-dichlorophenoxyacetic acid (2,4-D) penetrating through hairless mouse skin in 24 hr ranged from 54.9 +/- 4.7 for the no sunscreen control to 86.9 +/- 2.5 for padimate-O. Of the active ingredients tested (7.5% octyl methoxycinnamate, 7% octocrylene, 0.6% oxybenzone, 5% homosalate, 5% octyl salicylate, 8% padimate-o, 10% sulisobenzone, and 9.5% and 19% N,N-diethyl-m-toluamide (DEET)), all but octocrylene led to a significant increase in total 2,4-D penetration as compared to the control (P < 0.05), and only octocrylene and oxybenzone did not significantly decrease the corresponding lag time. Octyl salicylate (P < 0.01) and octyl methoxycinnimate (P < 0.05) significantly increased the 3H2O penetration across mouse skin, indicating physical damage to the stratum corneum. Additional studies demonstrated that the penetration enhancement seen across hairless mouse skin also occurred with human skin. Thus, the active ingredients of sunscreen formulations enhance dermal penetration of the moderately lipophilic herbicide 2,4-D.
/The authors/sought to determine whether the effect of preapplication of a sun protection factor (SPF) 29 sunscreen (containing octyl methoxycinnamate, oxybenzone, and octyl salicylate) could prevent local UVB-induced suppression of contact hypersensitivity to dinitrochlorobenzene (DNCB). Nineteen subjects received either three minimal erythema doses of UVB daily on three consecutive days (UVB group) or sunscreen followed by this same dose of UVB irradiation (sunscreen plus UVB group) to a 16-sq cm area of the buttock. One day after completion of irradiation, DNCB was applied to this buttock site, and 2 weeks later, forearm challenge with four different concentrations of DNCB was performed. A control group of 10 subjects underwent DNCB testing as above, but with no prior exposure to UVB (no-UVB group). ... The UVB group had a reduced response rate to all challenge doses of DNCB (3.125, 6.25, and 8.8 ug), except for the highest dose (12.5 ug) compared with the no-UVB control group (Fisher's Exact test, P < or = 0.008), and compared with the sunscreen plus UVB group (P < or = 0.02). The no-UVB and sunscreen plus UVB groups showed no significant differences in response rates to any of the doses of DNCB tested (P > or = 0.53). ... These results indicate that application of a sunscreen with over ninefold greater protection than that needed to prevent erythema prior to localized UVB radiation prevents localized UVB-induced suppression of contact hypersensitivity...
The influence of sucrose laureate and sucrose oleate on the in vivo percutaneous penetration of octyl methoxycinnamate (OMC) formulated in i) colloidal suspensions (nano-emulsions and nanocapsules), and ii) conventional o/w emulsions was evaluated. The results showed that nano-emulsions formulated with sucrose laureate exhibited the highest penetration in the stratum corneum compared to the other formulations. A two-fold increase in OMC skin deposition was observed with the nano-emulsion containing sucrose laureate when compared to the control. The data obtained suggest that the total amount of OMC detected in the stratum corneum and the penetration depth are strongly dependent upon the formulation's nature, the particle size, and the type of enhancer.
Hairless mice were exposed to repeated doses of UV simulating the solar energy spectrum. After a rest period, 3 applications a week were made to an area of skin of 12-o-tetradecanoyl phorbol-13-acetate ... Suitable controls were used. The test group was completely protected by 50 % a.i., and 7.5 % gave an effect equivalent to reducing the insolation four-fold. It had been suggested that the a.i. could itself have been a promoter, but there was no evidence of this.
For more Interactions (Complete) data for OCTINOXATE (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Monteiro MS, Ozzetti RA, Vergnanini AL, de Brito-Gitirana L, Volpato NM, de Freitas ZM, Ricci-Junior E, dos Santos EP: Evaluation of octyl p-methoxycinnamate included in liposomes and cyclodextrins in anti-solar preparations: preparations, characterizations and in vitro penetration studies. Int J Nanomedicine. 2012;7:3045-58. doi: 10.2147/IJN.S28550. Epub 2012 Jun 20. [PMID:22787399]
Mota Ade C, de Freitas ZM, Ricci Junior E, Dellamora-Ortiz GM, Santos-Oliveira R, Ozzetti RA, Vergnanini AL, Ribeiro VL, Silva RS, dos Santos EP: In vivo and in vitro evaluation of octyl methoxycinnamate liposomes. Int J Nanomedicine. 2013;8:4689-701. doi: 10.2147/IJN.S51383. Epub 2013 Dec 10. [PMID:24376350]
Schneider S, Deckardt K, Hellwig J, Kuttler K, Mellert W, Schulte S, van Ravenzwaay B: Octyl methoxycinnamate: two generation reproduction toxicity in Wistar rats by dietary administration. Food Chem Toxicol. 2005 Jul;43(7):1083-92. [PMID:15833384]
Janjua NR, Mogensen B, Andersson AM, Petersen JH, Henriksen M, Skakkebaek NE, Wulf HC: Systemic absorption of the sunscreens benzophenone-3, octyl-methoxycinnamate, and 3-(4-methyl-benzylidene) camphor after whole-body topical application and reproductive hormone levels in humans. J Invest Dermatol. 2004 Jul;123(1):57-61. [PMID:15191542]
Hayden CG, Cross SE, Anderson C, Saunders NA, Roberts MS: Sunscreen penetration of human skin and related keratinocyte toxicity after topical application. Skin Pharmacol Physiol. 2005 Jul-Aug;18(4):170-4. Epub 2005 May 20. [PMID:15908756]
Latha MS, Martis J, Shobha V, Sham Shinde R, Bangera S, Krishnankutty B, Bellary S, Varughese S, Rao P, Naveen Kumar BR: Sunscreening agents: a review. J Clin Aesthet Dermatol. 2013 Jan;6(1):16-26. [PMID:23320122]
Duale N, Olsen AK, Christensen T, Butt ST, Brunborg G: Octyl methoxycinnamate modulates gene expression and prevents cyclobutane pyrimidine dimer formation but not oxidative DNA damage in UV-exposed human cell lines. Toxicol Sci. 2010 Apr;114(2):272-84. doi: 10.1093/toxsci/kfq005. Epub 2010 Jan 13. [PMID:20071424]
Maipas S, Nicolopoulou-Stamati P: Sun lotion chemicals as endocrine disruptors. Hormones (Athens). 2015 Jan-Mar;14(1):32-46. [PMID:25885102]
The Dermatology Review: Octinoxate

Explore Compound Types